GMP Exhibits 2.3-Fold Greater Umami Enhancement Potency Than IMP (β-Value Comparison)
In a standardized human psychophysical assay using binary mixtures of monosodium L-glutamate (MSG) plus nucleotide, 5′-GMP disodium salt hydrate demonstrated a β-value of 2.3, meaning it is 2.3-fold more potent than 5′-IMP (β = 1.0 by definition) at enhancing umami taste intensity. The β-value was determined by comparing the concentration of GMP required to match the enhancement produced by a reference IMP concentration in trained human panels [1]. This quantitative superiority is also reflected in a 2025 independent study ranking nucleotide umami modulation as GMP ≧ IMP > AMP > UMP, with CMP showing no effect [2].
| Evidence Dimension | Umami taste enhancement potency (β-value relative to IMP) |
|---|---|
| Target Compound Data | β-value = 2.3 (2.3-fold more potent than IMP) |
| Comparator Or Baseline | 5′-IMP disodium salt (β-value = 1.0, reference standard) |
| Quantified Difference | GMP 2.3× more potent than IMP on a molar basis |
| Conditions | Human psychophysical paired-choice comparison test; binary mixtures with constant MSG level and varying nucleotide concentrations; trained human panel (Suess et al., 2014) |
Why This Matters
A 2.3-fold potency advantage means that GMP achieves equivalent umami enhancement at less than half the molar concentration of IMP, reducing total nucleotide load in food and flavor formulations while maintaining sensory performance.
- [1] Suess B, Brockhoff A, Degenhardt A, Billmayer S, Meyerhof W, Hofmann T. Human Taste and Umami Receptor Responses to Chemosensorica Generated by Maillard-type N2-Alkyl- and N2-Arylthiomethylation of Guanosine 5′-Monophosphates. J Agric Food Chem. 2014;62(47):11457-11464. β-value definition and GMP β = 2.3 reported. View Source
- [2] Tanaka K, Itoh T, Kondoh T. Effects of purine and pyrimidine 5′-ribonucleotides on glutamate detection threshold and umami intensity in Japanese young female trained participants. Chem Senses. 2025;50:bjad049. View Source
